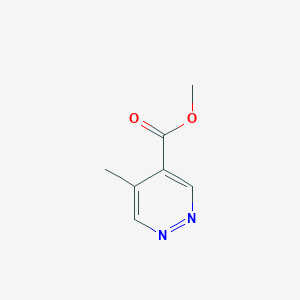

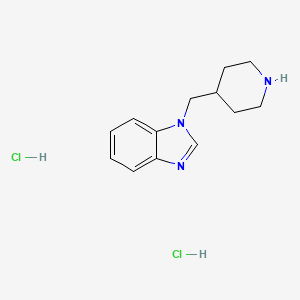

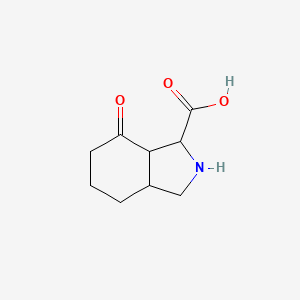

![molecular formula C7H13NO B1405021 2-Azabicyclo[3.1.1]heptane-1-methanol CAS No. 1392804-07-7](/img/structure/B1405021.png)

2-Azabicyclo[3.1.1]heptane-1-methanol

Übersicht

Beschreibung

“2-Azabicyclo[3.1.1]heptane-1-methanol” is a chemical compound that belongs to the class of organic compounds known as azabicycloheptanes . It is a type of bicyclic compound where one of the rings is a seven-membered ring and contains a nitrogen atom .

Synthesis Analysis

The synthesis of “this compound” can be achieved through a palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction proceeds efficiently with a broad array of substrates . The products could be further functionalized to build up a library of bridged aza-bicyclic structures .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a seven-membered ring with a nitrogen atom . The bicyclic structure is a key feature of this compound .Chemical Reactions Analysis

The key chemical reaction involved in the synthesis of “this compound” is the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction is efficient and can be applied to a broad array of substrates .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

2-Azabicyclo[3.1.1]heptane-1-methanol and its derivatives have been a focus of chemical research due to their unique structural features, which offer potential applications in peptide engineering and peptidomimetic drug design. Radchenko et al. (2009) discussed the synthesis of conformationally restricted nonchiral pipecolic acid analogues, including 2-azabicyclo[3.1.1]heptane-1-carboxylic acids, highlighting their practical syntheses and potential utility in various chemical applications (Radchenko, Kopylova, Grygorenko, & Komarov, 2009). Tymtsunik et al. (2013) developed a scalable synthesis for 3,5-methanonipecotic acid, a related compound, underscoring its significance in peptide engineering due to its conformational constraints (Tymtsunik, Bilenko, Grygorenko, & Komarov, 2013).

Application in Drug Discovery and Design

The unique structure of 2-azabicyclo[3.1.1]heptane derivatives has been leveraged in the development of advanced building blocks for drug discovery. Denisenko et al. (2017) showcased a rapid synthesis method for substituted 3-azabicyclo[3.2.0]heptanes, emphasizing their importance as building blocks in drug discovery due to their potential for introducing conformational constraints into bioactive molecules (Denisenko et al., 2017).

Conformational Studies and Chemical Reactivity

The research by Longobardi, Mahdi, and Stephan (2015) into the stoichiometric reaction of para-methoxyanilines with B(C6F5)3 under H2 conditions, resulting in the formation of 7-azabicyclo[2.2.1]heptane derivatives, highlights the chemical reactivity and potential for creating novel structures through transannular ring closure reactions (Longobardi, Mahdi, & Stephan, 2015).

Advanced Synthesis Techniques

Innovative synthesis techniques for creating complex bicyclic structures, such as those described by Stevens and Kimpe (1996) for 2-azabicyclo[2.1.1]hexanes, demonstrate the versatility of these compounds in synthetic chemistry and their potential for further chemical exploration (Stevens & Kimpe, 1996).

Zukünftige Richtungen

The future directions in the research and application of “2-Azabicyclo[3.1.1]heptane-1-methanol” could involve its use as a bioisostere in the development of new drugs . Its incorporation into the structure of the antihistamine drug Rupatidine instead of the pyridine ring has already shown promising results .

Wirkmechanismus

Target of Action

It’s known that similar compounds have been used as key synthetic intermediates in several total syntheses , suggesting that they may interact with a variety of biological targets.

Mode of Action

The mode of action of 2-Azabicyclo[31The compound can be synthesized via palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction proceeds efficiently with a broad array of substrates, and the products could be further functionalized to build up a library of bridged aza-bicyclic structures .

Biochemical Pathways

The compound’s synthesis involves the formation of oxygenated 2-azabicycloheptanes , which may suggest its involvement in oxygen-related biochemical pathways.

Result of Action

The compound’s synthesis involves the formation of oxygenated 2-azabicycloheptanes , which may suggest potential oxidative effects at the molecular and cellular levels.

Action Environment

It’s known that similar compounds have been synthesized under mild, photocatalytic conditions , suggesting that light exposure may play a role in the compound’s stability and efficacy.

Biochemische Analyse

Biochemical Properties

2-Azabicyclo[3.1.1]heptane-1-methanol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with enzymes like AlCl3 and FeCl3, which exhibit notable catalytic activity . These interactions are essential for the compound’s role in biochemical pathways and its potential therapeutic applications.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been incorporated into the structure of the antihistamine drug Rupatidine, leading to improved physicochemical properties . Such modifications can result in changes in cellular responses and overall cell function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its use. The compound’s incorporation into drug structures, such as Rupatidine, highlights its ability to enhance drug efficacy by improving binding affinity and stability . These molecular interactions are crucial for its therapeutic potential.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, allowing for sustained activity over time

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects. Understanding the dosage thresholds and the compound’s safety profile is essential for its potential therapeutic applications . Animal studies provide valuable insights into the compound’s pharmacokinetics and pharmacodynamics.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. These interactions can affect metabolic flux and metabolite levels, influencing the compound’s overall activity and efficacy . The study of these pathways is crucial for understanding the compound’s role in biochemical processes and its potential therapeutic benefits.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity. The compound interacts with transporters and binding proteins that facilitate its movement and localization within the body . These interactions determine the compound’s bioavailability and its ability to reach target sites, influencing its therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its localization helps in elucidating its mechanism of action and its effects on cellular processes.

Eigenschaften

IUPAC Name |

2-azabicyclo[3.1.1]heptan-1-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO/c9-5-7-3-6(4-7)1-2-8-7/h6,8-9H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZPQUUKDWPIDAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2(CC1C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

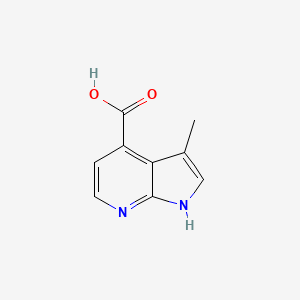

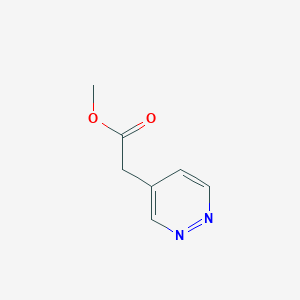

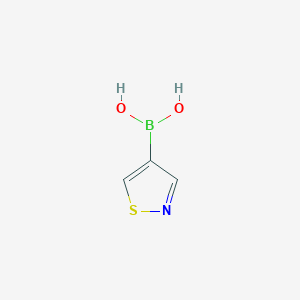

![2-Methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid](/img/structure/B1404940.png)

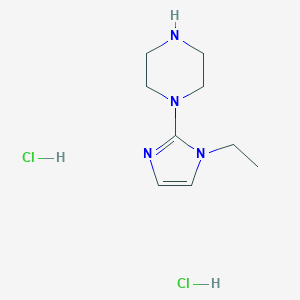

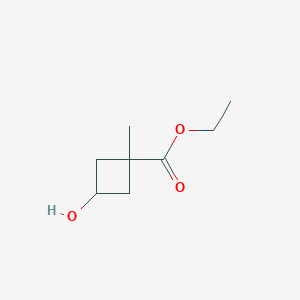

![6-Cbz-3,6-diaza-bicyclo[3.2.0]heptane](/img/structure/B1404948.png)

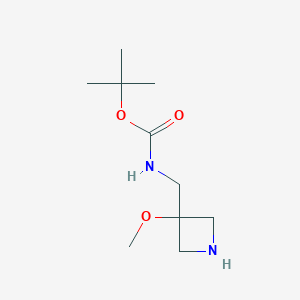

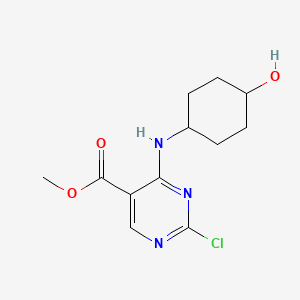

![(1S,3S,4S,5R)-rel-2-Boc-5-hydroxy-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B1404958.png)